2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid
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Overview
Description
2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered.
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can engage in hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions
Molecular Mechanism
Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amination Reaction: The thiazole ring is then reacted with 2-fluoro-4-nitrobenzoic acid under suitable conditions to form the desired product. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid: Unique due to the presence of both a fluorine atom and a thiazole ring.
4-[(1,3-Thiazol-2-yl)amino]benzoic acid: Lacks the fluorine atom, which may affect its biological activity.
2-Fluoro-4-aminobenzoic acid:
Uniqueness
The combination of a fluorine atom and a thiazole ring in this compound enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-fluoro-4-(1,3-thiazol-2-ylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-8-5-6(1-2-7(8)9(14)15)13-10-12-3-4-16-10/h1-5H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWKJVXSTLIJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=CS2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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